8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one
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Overview
Description
8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
The synthesis of 8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one involves several steps. One common method includes the reaction of appropriate precursors under specific conditions to form the desired compound. The synthetic route typically involves:
Starting Materials: Precursors such as substituted purines and thiol-containing reagents.
Reaction Conditions: The reaction is often carried out under reflux conditions with solvents like methanol or ethanol.
Catalysts: Acidic catalysts such as methanesulfonic acid (MsOH) are used to facilitate the reaction.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfanylidene group.
Common Reagents and Conditions: Reagents like halogens, acids, and bases are frequently used under controlled temperature and pressure conditions.
Major Products: The major products depend on the type of reaction and the reagents used.
Scientific Research Applications
8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and nucleic acid analogs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one can be compared with other similar compounds in the purine family:
Similar Compounds: Examples include adenine, guanine, and other substituted purines.
Properties
CAS No. |
91184-09-7 |
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Molecular Formula |
C6H6N4OS |
Molecular Weight |
182.21 g/mol |
IUPAC Name |
8-methyl-2-sulfanylidene-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C6H6N4OS/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H3,7,8,9,10,11,12) |
InChI Key |
ICGMMQGRQXARHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)NC(=S)N2 |
Origin of Product |
United States |
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